molecular formula C14H17N5O5 B12936193 Adenosine, 2-(4-hydroxy-1-butynyl)- CAS No. 99044-58-3

Adenosine, 2-(4-hydroxy-1-butynyl)-

Cat. No.: B12936193
CAS No.: 99044-58-3
M. Wt: 335.32 g/mol
InChI Key: OQUVZIRDVQRJQH-FRJWGUMJSA-N
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Description

The compound “(2R,3R,4S,5R)-2-(6-Amino-2-(4-hydroxybut-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a purine base attached to a modified sugar moiety. This compound is of interest due to its potential biological activity and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the purine base and its subsequent attachment to the sugar moiety. Key steps may include:

    Formation of the Purine Base: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.

    Attachment of the Hydroxybutynyl Group:

    Glycosylation: The final step involves the attachment of the purine base to the sugar moiety, forming the tetrahydrofuran ring structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions could target the purine base or the alkyne group.

    Substitution: Substitution reactions may occur at the amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

This compound could have a range of applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases related to purine metabolism.

    Industry: In the synthesis of specialized materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The purine base may mimic natural nucleotides, allowing it to interfere with nucleic acid synthesis or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Deoxyadenosine: A deoxyribonucleoside with a similar structure.

    Nucleoside Analogues: Synthetic compounds designed to mimic natural nucleosides.

Uniqueness

This compound’s unique features include the hydroxybutynyl group and the specific stereochemistry of the sugar moiety, which may confer distinct biological activity or chemical reactivity.

Properties

CAS No.

99044-58-3

Molecular Formula

C14H17N5O5

Molecular Weight

335.32 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(4-hydroxybut-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H17N5O5/c15-12-9-13(18-8(17-12)3-1-2-4-20)19(6-16-9)14-11(23)10(22)7(5-21)24-14/h6-7,10-11,14,20-23H,2,4-5H2,(H2,15,17,18)/t7-,10-,11-,14-/m1/s1

InChI Key

OQUVZIRDVQRJQH-FRJWGUMJSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C#CCCO)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#CCCO)N

Origin of Product

United States

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